Cas no 77-02-1 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-methylethyl)-5-(2-propen-1-yl)-)

77-02-1 structure
Produktname:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-methylethyl)-5-(2-propen-1-yl)-
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-methylethyl)-5-(2-propen-1-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-methylethyl)-5-(2-propen-1-yl)-
- 5-CHLORO-3-CYANOPYRIDINE
- Aprobarbital
- APROBARBITAL CIII (AS) UB, USP STANDARD
- 5-allyl-5-isopropylbarbituric acid
- 5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
- Allional
- Allonal
- Allylpropymal
- Allypropymal
- Alurate
- Aprobarbita
- Aprobarbitone
- Aprozal
- Numal
- 5-Allyl-5-isopropyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Alurate (TN)
- SCHEMBL22556213
- CS-7223
- NSC-120769
- 5-allyl-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione
- UNII-Q0YKG9L6RF
- 5-Isopropyl-5-allylbarbituric acid
- Aprobarbital (INN)
- DB01352
- DTXSID8022616
- 5-(prop-2-en-1-yl)-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione
- EINECS 200-997-4
- Aprobarbitalum
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(1-methylethyl)-5-(2-propenyl)- (9CI)
- Q411940
- Aprobarbitalum [INN-Latin]
- D00698
- NSC 120769
- Barbituric acid, 5-allyl-5-isopropyl-
- 5-(1-methylethyl)-5-prop-2-en-1-ylpyrimidine-2,4,6(1H,3H,5H)-trione
- Isonal (swedish)
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-(1-methylethyl)-5-(2-propenyl)-
- Aprobarbitale [DCIT]
- NS00005163
- CHEBI:2791
- BRN 0180858
- WLN: T6VMVMV FHJ FY1&1 F2U1
- CHEMBL7863
- HY-U00166
- Aprobarbital (1.0 mg/ml in Methanol)
- AKOS003404772
- SCHEMBL78101
- APROBARBITAL [MI]
- HSDB 3290
- UORJNBVJVRLXMQ-UHFFFAOYSA-N
- Isopropylallylbarbituric acid
- Aprobarbitale
- 5-Allyl-5-isopropylbarbiturate
- NSC120769
- Allylisopropylmalonylurea
- 77-02-1
- APROBARBITAL [INN]
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(1-methylethyl)-5-(2-propenyl)-
- 5-(1-Methylethyl)-5-(2-propenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- SCHEMBL15364625
- 5-(propan-2-yl)-5-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- C07826
- APROBARBITAL [MART.]
- APROBARBITAL [HSDB]
- Allypropymalum
- Allylisopropylbarbituric acid
- APROBARBITAL [WHO-DD]
- APROBARBITAL [VANDF]
- Alurate elixir verdum
- CCRIS 7088
- Q0YKG9L6RF
- Aprobarbital [INN:DCF:NF]
- 5-(1-methylethyl)-5-(2-propenyl)-2,4,6(1H, 3H, 5H)-pyrimidinetrione
- APROBARBITAL (MART.)
- Aprobarbitalum (INN-Latin)
- 5-24-09-00224 (Beilstein Handbook Reference)
- N05CA05
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(1-methylethyl)-5-(2-propenyl)-(9CI)
- pyrimidine-2,4,6(1H,3H,5H)-trione, 5-allyl-5-isopropyl-
- DTXCID102616
-
- MDL: MFCD00057559
- Inchi: InChI=1S/C10H14N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15)
- InChI-Schlüssel: UORJNBVJVRLXMQ-UHFFFAOYSA-N
- Lächelt: C=CCC1(C(NC(NC1=O)=O)=O)C(C)C
Berechnete Eigenschaften
- Genaue Masse: 210.10000
- Monoisotopenmasse: 210.100442
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 314
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 75.3
Experimentelle Eigenschaften
- Dichte: 1.2056 (rough estimate)
- Schmelzpunkt: 140-141.5°
- Siedepunkt: 349.75°C (rough estimate)
- Brechungsindex: 1.5000 (estimate)
- PSA: 75.27000
- LogP: 1.22850
- Farbe/Form: 1 mg/mL in methanol
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-methylethyl)-5-(2-propen-1-yl)- Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN1230 - class 3 - PG 2 - Methanol, solution
- Code der Gefahrenkategorie: 11-23/25-36/38
- Sicherheitshinweise: 16-24-45
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:−20°C
- Toxizität:LD50 i.p. in mice: 200 mg/kg (Frey)
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-methylethyl)-5-(2-propen-1-yl)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A-150-1ML |
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-methylethyl)-5-(2-propen-1-yl)- |
77-02-1 | 1 mg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant | 1ML |
1396.33 | 2021-05-13 |
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-methylethyl)-5-(2-propen-1-yl)- Verwandte Literatur
-
E. C. Baughan Q. Rev. Chem. Soc. 1953 7 103
-
A. Golbabanezhadazizi,E. Ranjbari,M. R. Hadjmohammadi,H. Daneshinejad RSC Adv. 2016 6 50710
-
Lai Chen,Xiao-Feng Guo,Zhi-Jin Fan,Nai-Lou Zhang,Yu-Jie Zhu,Zhi-Ming Zhang,Inna Khazhieva,Morzherin Y. Yurievich,Nataliya P. Belskaya,Vasiliy A. Bakulev RSC Adv. 2017 7 3145
-
Archibald Clow,Harry M. Kirton,James M. C. Thompson Trans. Faraday Soc. 1940 36 1029
77-02-1 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-methylethyl)-5-(2-propen-1-yl)-) Verwandte Produkte
- 57-43-2(amobarbital)
- 57-44-3(Diethylmalonylurea)
- 1953-33-9(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-butyl-)
- 125-40-6(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-ethyl-5-(1-methylpropyl)-)
- 946289-02-7(N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,4-dimethoxybenzamide)
- 124400-51-7(1-Phensulfonyl-5-nitro-1H-indole)
- 1824060-69-6(7-FLUORO-1,2,3,4-TETRAHYDROQUINOLIN-4-OL)
- 863513-59-1(2,6-difluoro-N-{2-2-(4-methoxyphenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2411327-34-7((2E)-4-(dimethylamino)-N-4-hydroxy-2-(1-methyl-1H-imidazol-5-yl)butylbut-2-enamide)
- 2105069-80-3(1-1-(2,4-dimethoxyphenyl)cyclopropylethan-1-amine)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
